Cas no 2138233-12-0 (8-Chloro-2-cyclohexylquinolin-3-ol)

8-Chloro-2-cyclohexylquinolin-3-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-801263
- 8-chloro-2-cyclohexylquinolin-3-ol
- 2138233-12-0
- 8-Chloro-2-cyclohexylquinolin-3-ol
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- Inchi: 1S/C15H16ClNO/c16-12-8-4-7-11-9-13(18)15(17-14(11)12)10-5-2-1-3-6-10/h4,7-10,18H,1-3,5-6H2
- InChI Key: WKROWYOFSUIJSE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C=C(C(C3CCCCC3)=NC=21)O
Computed Properties
- Exact Mass: 261.0920418g/mol
- Monoisotopic Mass: 261.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 33.1Ų
8-Chloro-2-cyclohexylquinolin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-801263-0.25g |
8-chloro-2-cyclohexylquinolin-3-ol |
2138233-12-0 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
Enamine | EN300-801263-2.5g |
8-chloro-2-cyclohexylquinolin-3-ol |
2138233-12-0 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
Enamine | EN300-801263-5.0g |
8-chloro-2-cyclohexylquinolin-3-ol |
2138233-12-0 | 95% | 5.0g |
$2110.0 | 2024-05-21 | |
Enamine | EN300-801263-0.5g |
8-chloro-2-cyclohexylquinolin-3-ol |
2138233-12-0 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
Enamine | EN300-801263-10.0g |
8-chloro-2-cyclohexylquinolin-3-ol |
2138233-12-0 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
Enamine | EN300-801263-1.0g |
8-chloro-2-cyclohexylquinolin-3-ol |
2138233-12-0 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
Enamine | EN300-801263-0.1g |
8-chloro-2-cyclohexylquinolin-3-ol |
2138233-12-0 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
Enamine | EN300-801263-0.05g |
8-chloro-2-cyclohexylquinolin-3-ol |
2138233-12-0 | 95% | 0.05g |
$612.0 | 2024-05-21 |
8-Chloro-2-cyclohexylquinolin-3-ol Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on 8-Chloro-2-cyclohexylquinolin-3-ol
Exploring the Properties and Applications of 8-Chloro-2-cyclohexylquinolin-3-ol (CAS No. 2138233-12-0)
The compound 8-Chloro-2-cyclohexylquinolin-3-ol (CAS No. 2138233-12-0) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a chloro-substituted quinoline core and a cyclohexyl moiety, this compound exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a bioactive scaffold for drug discovery, given its structural similarity to other quinoline-based therapeutics.
In recent years, the demand for quinoline derivatives like 8-Chloro-2-cyclohexylquinolin-3-ol has surged due to their applications in developing antimicrobial agents and anti-inflammatory compounds. A growing trend in scientific literature highlights its role in addressing drug-resistant infections, a pressing global health concern. The compound’s chloro group enhances its binding affinity to biological targets, while the cyclohexyl substituent improves lipid solubility, a critical factor for bioavailability. These features align with current industry priorities, such as optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug candidates.
From a synthetic perspective, CAS 2138233-12-0 serves as a key building block for constructing more complex molecules. Its hydroxyl group at the 3-position allows for further functionalization, enabling chemists to explore diverse structure-activity relationships (SAR). This adaptability is particularly relevant in high-throughput screening campaigns, where modular compounds are essential for rapid lead optimization. Additionally, the compound’s stability under various reaction conditions makes it a reliable candidate for scale-up synthesis in industrial settings.
Beyond pharmaceuticals, 8-Chloro-2-cyclohexylquinolin-3-ol has potential applications in material science. Its conjugated quinoline system could contribute to the development of organic semiconductors or fluorescent probes, addressing the rising demand for sustainable electronic materials. As industries pivot toward green chemistry, the compound’s synthetic pathways are being reevaluated to minimize environmental impact, reflecting broader societal shifts toward eco-friendly production.
For researchers sourcing CAS 2138233-12-0, quality and purity are paramount. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its structural integrity. Suppliers often highlight its ≥98% purity to meet the stringent requirements of preclinical studies. This emphasis on quality control resonates with laboratories prioritizing reproducible results in their workflows.
In summary, 8-Chloro-2-cyclohexylquinolin-3-ol represents a multifaceted compound with broad relevance across scientific disciplines. Its dual utility in life sciences and advanced materials positions it as a compound of enduring interest, particularly as research continues to explore innovative solutions for global challenges like antimicrobial resistance and sustainable technology.
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